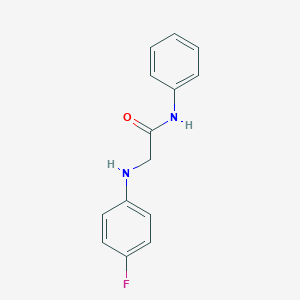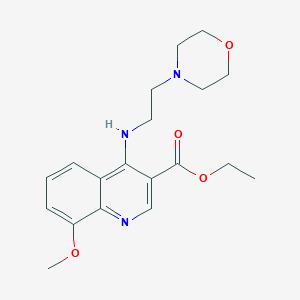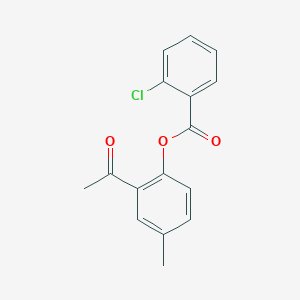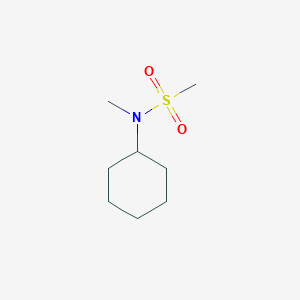![molecular formula C16H21NO7 B241728 N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, also known as Acetate-DEX, is a synthetic compound that is widely used in scientific research. It is a derivative of dexamethasone, a potent glucocorticoid receptor agonist, and has been shown to have anti-inflammatory and immunosuppressive properties.
Wirkmechanismus
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide binds to the glucocorticoid receptor with high affinity and specificity, leading to the activation of downstream signaling pathways. The glucocorticoid receptor is a transcription factor that regulates the expression of a wide range of genes involved in immune response, metabolism, and stress response. N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has been shown to have anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a useful tool for studying glucocorticoid signaling in vitro and in vivo. It has high potency and specificity for the glucocorticoid receptor, making it a reliable tool for studying downstream effects. However, N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several limitations. It is a synthetic compound that may have non-specific effects on cellular signaling pathways, and its effects may vary depending on the cell type and experimental conditions. Additionally, N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is not suitable for use in clinical settings due to its potential toxicity and lack of specificity for the glucocorticoid receptor.
Zukünftige Richtungen
There are several future directions for research involving N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. One area of interest is the development of more specific and potent glucocorticoid receptor agonists for use in clinical settings. Additionally, studies are needed to further elucidate the downstream effects of N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide on gene expression and cellular signaling pathways. Finally, the potential neuroprotective effects of N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide in animal models of neurodegenerative diseases warrant further investigation.
Synthesemethoden
The synthesis of N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves the reaction of dexamethasone with acetic anhydride in the presence of a catalyst, such as pyridine or triethylamine. The resulting product is then treated with sodium hydroxide to remove the acetyl group, yielding N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is commonly used in scientific research as a tool to study the role of glucocorticoid signaling in various biological processes. It can be used to activate the glucocorticoid receptor and study downstream effects on gene expression, protein synthesis, and cellular signaling pathways. N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is also used as a negative control in experiments where the effects of dexamethasone need to be distinguished from non-specific effects of the acetate group.
Eigenschaften
Produktname |
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
|---|---|
Molekularformel |
C16H21NO7 |
Molekulargewicht |
339.34 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H21NO7/c1-8(19)10-3-5-11(6-4-10)23-16-13(17-9(2)20)15(22)14(21)12(7-18)24-16/h3-6,12-16,18,21-22H,7H2,1-2H3,(H,17,20)/t12-,13-,14-,15-,16-/m1/s1 |
InChI-Schlüssel |
OVHOAEHEUDCBPZ-OXGONZEZSA-N |
Isomerische SMILES |
CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C |
SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)

![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)
![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)



